tert-Butyl (2-chloropyrimidin-4-yl)carbamate

CAS No.: 849751-48-0

Cat. No.: VC2676893

Molecular Formula: C9H12ClN3O2

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849751-48-0 |

|---|---|

| Molecular Formula | C9H12ClN3O2 |

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | tert-butyl N-(2-chloropyrimidin-4-yl)carbamate |

| Standard InChI | InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14) |

| Standard InChI Key | KZWYURZXVHDRKB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

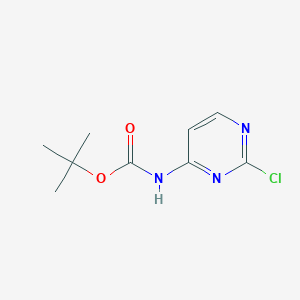

tert-Butyl (2-chloropyrimidin-4-yl)carbamate consists of three primary structural components: a pyrimidine ring, a chlorine substituent, and a tert-butyl carbamate group. The IUPAC name for this compound is tert-butyl N-(2-chloropyrimidin-4-yl)carbamate . The molecular structure features a six-membered pyrimidine heterocycle containing two nitrogen atoms at positions 1 and 3, with a chlorine atom attached at position 2 and a carbamate functional group at position 4.

The carbamate group (-NH-C(=O)-O-) connects to a tert-butyl group, which consists of three methyl groups attached to a single carbon atom. This arrangement creates a molecule with several reactive sites and functional groups that contribute to its chemical behavior and applications.

| Property | Value |

|---|---|

| Chemical Formula | C9H12ClN3O2 |

| Molecular Weight | 229.66 g/mol |

| MDL Number | MFCD16036511 |

| PubChem CID | 53420006 |

| Standard InChI | InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14) |

| InChI Key | KZWYURZXVHDRKB-UHFFFAOYSA-N |

| SMILES Notation | CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl |

Source: Data compiled from American Elements

The compound contains several functional groups that contribute to its reactivity profile:

-

The pyrimidine ring provides an electron-deficient aromatic system

-

The chlorine atom at position 2 serves as a potential site for nucleophilic substitution reactions

-

The carbamate group offers hydrogen bonding capabilities

-

The tert-butyl group provides steric bulk and potential for acid-catalyzed deprotection

Spectroscopic Identification

Spectroscopic data is essential for the identification and characterization of organic compounds. For tert-Butyl (2-chloropyrimidin-4-yl)carbamate, several standardized identifiers are available that encode its structural information:

The Standard InChI notation provides a textual representation of the molecular structure that can be used for database searching and chemical information processing. Similarly, the InChI Key (KZWYURZXVHDRKB-UHFFFAOYSA-N) serves as a condensed, fixed-length version of the InChI string that facilitates web searches and database indexing .

The SMILES notation (CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl) offers another standardized way to represent the molecular structure in a linear string format, which is widely used in computational chemistry and cheminformatics applications .

Synthesis and Production

Industrial Production

tert-Butyl (2-chloropyrimidin-4-yl)carbamate is produced commercially as part of American Elements' comprehensive catalog of life science products . Industrial production typically involves scaled-up versions of laboratory synthesis methods with optimizations for efficiency, yield, and purity.

The compound can be produced in various grades and purities, including:

-

Standard commercial grades

-

High purity (99%)

-

Ultra high purity (99.9%, 99.99%, 99.999%, and higher)

-

Specialized grades such as Mil Spec (military grade), ACS, Reagent, Technical, Pharmaceutical, Optical, Semiconductor, and Electronics Grades

Applications

Industrial Applications

Industrial applications for tert-Butyl (2-chloropyrimidin-4-yl)carbamate likely include:

-

Pharmaceutical Intermediates: The compound may serve as a building block in the synthesis of active pharmaceutical ingredients (APIs) that contain the pyrimidine scaffold.

-

Specialty Chemicals: It may be used in the production of specialty chemicals for various industries.

-

Materials Science: Functionalized pyrimidines have applications in materials science, potentially including electronic materials and functional polymers.

Table 2: Potential Applications of tert-Butyl (2-chloropyrimidin-4-yl)carbamate

| Application Area | Potential Uses | Key Features Utilized |

|---|---|---|

| Medicinal Chemistry | Building block for drug candidates | Pyrimidine scaffold, reactive chlorine site |

| Chemical Biology | Probes for biological systems | Structural similarity to bioactive compounds |

| Organic Synthesis | Intermediate for complex molecules | Functional group compatibility, selectivity |

| Pharmaceutical Industry | API precursor | Controlled reactivity, defined purity standards |

| Materials Science | Component in functional materials | Aromatic structure, hydrogen bonding capability |

Analysis and Characterization

Quality Control Parameters

Quality control for tert-Butyl (2-chloropyrimidin-4-yl)carbamate would typically involve the assessment of several key parameters:

Table 3: Quality Control Parameters for tert-Butyl (2-chloropyrimidin-4-yl)carbamate

| Parameter | Typical Method | Purpose |

|---|---|---|

| Chemical Identity | NMR, MS, IR | Confirm structure matches expected compound |

| Purity | HPLC, GC, elemental analysis | Determine percentage of target compound |

| Impurity Profile | HPLC, GC-MS | Identify and quantify impurities |

| Moisture Content | Karl Fischer titration | Assess water content |

| Appearance | Visual inspection | Verify physical characteristics |

| Melting Point | Differential scanning calorimetry | Confirm physical property and purity |

For research-grade materials, a Certificate of Analysis typically accompanies the product, documenting these quality control parameters and confirming that the material meets specified standards .

Structure-Activity Relationships

Structure Significance

The structural features of tert-Butyl (2-chloropyrimidin-4-yl)carbamate contribute significantly to its chemical behavior and potential applications:

-

Pyrimidine Ring: The pyrimidine heterocycle is a common structural motif in numerous bioactive compounds, including nucleobases, vitamins, and pharmaceuticals. This ring system provides a rigid, planar scaffold with specific electronic properties.

-

Chlorine Substituent: The chlorine atom at position 2 serves as a leaving group in nucleophilic aromatic substitution reactions, enabling further functionalization at this position. This reactivity makes the compound valuable as a synthetic intermediate.

-

Carbamate Group: The tert-butyl carbamate (Boc) group is widely used in synthetic organic chemistry as a protecting group for amines. Its presence allows for selective manipulation of other functional groups while temporarily masking the reactivity of the amine.

-

tert-Butyl Group: The bulky tert-butyl group provides steric hindrance and can be selectively cleaved under acidic conditions, making it useful in multi-step synthetic sequences.

Reactivity Profile

The reactivity profile of tert-Butyl (2-chloropyrimidin-4-yl)carbamate is determined by the combined properties of its functional groups:

-

Nucleophilic Aromatic Substitution: The chlorine-substituted pyrimidine can undergo nucleophilic aromatic substitution with various nucleophiles (amines, alcohols, thiols), especially under basic conditions.

-

Carbamate Hydrolysis: The tert-butyl carbamate group can be cleaved under acidic conditions (typically trifluoroacetic acid or HCl in organic solvents) to reveal the free amine.

-

Hydrogen Bonding: The N-H of the carbamate group can participate in hydrogen bonding interactions, which may be relevant for crystal packing, solubility properties, and potential biological interactions.

-

Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the carbamate could potentially coordinate to metal centers, though this would depend on specific reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume